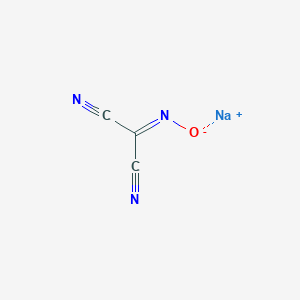
(Hydroxyimino)malononitrile sodium salt
Overview
Description
(Hydroxyimino)malononitrile sodium salt is a chemical compound that can be derived from malononitrileoxime through nucleophilic addition reactions. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds has been explored through the nucleophilic addition of different amines to malononitrileoxime. For instance, hydroxylamine, methoxylamine, and hydrazine have been reported to react with malononitrileoxime, yielding products such as cyanoacetamidoxime, 3-amino-2,3-hydroxyiminopropionitrile monohydrate, and 3,5-diaminopyrazolone-4-oxime monohydrate . These reactions demonstrate the reactivity of malononitrileoxime with nucleophiles, which could be extrapolated to the synthesis of (hydroxyimino)malononitrile sodium salt.
Molecular Structure Analysis
The molecular structure of compounds derived from malononitrileoxime has been characterized using single-crystal X-ray diffraction data. This technique provides detailed information about the arrangement of atoms within a molecule and can be used to infer the structure of (hydroxyimino)malononitrile sodium salt. The products from the nucleophilic addition reactions exhibit specific bonding patterns and molecular geometries that are indicative of their reactivity and stability .
Chemical Reactions Analysis
The chemical reactivity of malononitrileoxime derivatives is significant, as evidenced by their exothermic decomposition properties. The heats of decomposition for these compounds range from 500 to 1500 kJ mol(-1), suggesting that they are energetic materials. This property might also be relevant for (hydroxyimino)malononitrile sodium salt, indicating potential uses in applications that require materials with high energy content .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (hydroxyimino)malononitrile sodium salt are not detailed in the provided papers, the properties of similar compounds can offer insights. For example, the solubility, melting point, and stability of the compound could be inferred from the known properties of its derivatives. The exothermic decomposition and potential energetic nature of these compounds also suggest that (hydroxyimino)malononitrile sodium salt may possess similar characteristics .
In another study, the electrochemical synthesis of spirooxindoles with a functionalized indole-pyrano[3,2-c]quinoline scaffold was achieved using malononitrile, among other reactants. This process highlights the versatility of malononitrile in electrocatalytic multicomponent reactions, which could be relevant for the synthesis and functionalization of (hydroxyimino)malononitrile sodium salt . The yields and current efficiency reported in this study provide a benchmark for the efficiency of such synthetic processes.
Relevant Case Studies
Although no specific case studies involving (hydroxyimino)malononitrile sodium salt are provided, the studies mentioned offer valuable insights into the types of reactions and applications that compounds derived from malononitrileoxime might be involved in. For instance, the electrocatalytic approach to synthesizing medicinally relevant scaffolds using malononitrile suggests potential pharmaceutical applications for (hydroxyimino)malononitrile sodium salt . Additionally, the energetic properties of malononitrileoxime derivatives could point to uses in materials science, particularly in the development of high-energy materials .
Scientific Research Applications
- Used in the synthesis and crosslinking of cyanosubstituted polyamides and polyimides, demonstrating stability and high char yield at elevated temperatures (Mikroyannidis, 1995).
- Has potential antitumor effects, as certain substituted malononitriles showed growth retardation in transplantable carcinomas (Gal, Fung, & Greenberg, 1952).
- Facilitates the synthesis of tetrahydrobenzo[b]pyrans and 3,4-dihydropyrano[c]chromene derivatives, useful in pharmaceutical applications (Zolfigol, Bahrami-Nejad, Afsharnadery, & Baghery, 2016).
- Involved in the synthesis of pyranocoumarins, demonstrating the application of sodium tungstate as a non-oxidative catalyst in organic synthesis (Khodabakhshi & Baghernejad, 2014).
- Catalyzes the formation of substituted 2-amino-4H-chromenes, which have diverse biomedical applications (Elinson, Ryzhkov, Vereshchagin, Gorbunov, & Egorov, 2015).
- Plays a role in the oxidative C-O coupling of benzylmalononitrile with 3-(hydroxyimino)pentane-2,4-dione (Krylov & Terent’ev, 2015).
- Useful in the electrocatalytic multicomponent synthesis of complex organic compounds (Vereshchagin, Elinson, Zaimovskaya, & Nikishin, 2008).
- Assists in green chemical synthesis, exemplified by the conversion of β-TCP to Na-modified hydroxyapatite (Buvaneswari & Valsalan, 2014).
- Used in the development of fluorescent probes for malononitrile detection, important for environmental and health monitoring (Gong et al., 2021).
Safety And Hazards
While specific safety and hazard information for “(Hydroxyimino)malononitrile sodium salt” was not found in the search results, general safety measures for handling chemical substances include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
sodium;2-oxidoiminopropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HN3O.Na/c4-1-3(2-5)6-7;/h7H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRWIIXCQITYDE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(=N[O-])C#N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3N3NaO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635427 | |
| Record name | Sodium [(1,3-dinitrilopropan-2-ylidene)amino]oxidanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Hydroxyimino)malononitrile sodium salt | |
CAS RN |
19166-62-2 | |
| Record name | Sodium [(1,3-dinitrilopropan-2-ylidene)amino]oxidanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















